molecular formula C10H14N2O2 B8166877 Methyl 5-amino-2-methyl-4-(methylamino)benzoate

Methyl 5-amino-2-methyl-4-(methylamino)benzoate

Cat. No.: B8166877
M. Wt: 194.23 g/mol
InChI Key: XCQWRMHWLUCBTM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-4-(methylamino)benzoate: is an organic compound with a complex structure that includes both amino and ester functional groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups back to amino groups.

    Substitution: The compound can participate in substitution reactions, especially nucleophilic aromatic substitution due to the presence of electron-donating groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Regeneration of amino groups.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Acts as a building block in the preparation of dyes and pigments.

Biology and Medicine:

  • Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
  • Studied for its antimicrobial properties and potential use in treating infections.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-4-(methylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Uniqueness:

  • The combination of amino and ester functional groups in Methyl 5-amino-2-methyl-4-(methylamino)benzoate provides unique reactivity and versatility in chemical synthesis.
  • Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

methyl 5-amino-2-methyl-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6-4-9(12-2)8(11)5-7(6)10(13)14-3/h4-5,12H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQWRMHWLUCBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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